molecular formula C14H14N2O2 B13938465 Ethyl 6-(2-aminophenyl)picolinate

Ethyl 6-(2-aminophenyl)picolinate

Cat. No.: B13938465
M. Wt: 242.27 g/mol
InChI Key: UKZLXDKCNRFGTA-UHFFFAOYSA-N
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Description

Ethyl 6-(2-aminophenyl)picolinate is a picolinic acid derivative featuring a pyridine ring substituted with a 2-aminophenyl group at the 6-position and an ethyl ester at the 2-position. For example, ethyl 6-(chloromethyl)picolinate (CAS: 49668-99-7) is a common precursor in ligand synthesis, where the chloromethyl group can undergo nucleophilic substitution or coupling reactions to introduce aromatic or amine-containing substituents .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 6-(2-aminophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-9-5-8-12(16-13)10-6-3-4-7-11(10)15/h3-9H,2,15H2,1H3

InChI Key

UKZLXDKCNRFGTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(2-aminophenyl)picolinate can be synthesized through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acids or esters as reagents . The process involves the coupling of 6-bromo-2-picolinic acid with 2-aminophenylboronic acid in the presence of a palladium catalyst and a base, followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-aminophenyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-(2-aminophenyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the growth of certain microorganisms by interfering with their metabolic pathways . Molecular docking studies have shown that it can interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of ethyl 6-(2-aminophenyl)picolinate, highlighting substituent diversity and its impact on properties:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl 6-(2-chlorophenyl)picolinate 2-chlorophenyl at pyridine C6 C₁₄H₁₁ClNO₂ Chlorine substituent enhances lipophilicity; used in synthetic intermediates .
Ethyl 6-(2,3-difluorophenyl)picolinate 2,3-difluorophenyl at pyridine C6 C₁₄H₁₁F₂NO₂ Fluorine atoms improve metabolic stability and bioavailability .
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate 2,6-dichlorophenyl and methoxy at pyridine C5/C6 C₁₅H₁₃Cl₂NO₃ Chlorine and methoxy groups influence electronic properties and steric hindrance .
Ethyl 6-(hydroxymethyl)picolinate Hydroxymethyl at pyridine C6 C₉H₁₁NO₃ Polar hydroxymethyl group increases water solubility .
Ethyl 6-(bromomethyl)picolinate Bromomethyl at pyridine C6 C₉H₁₀BrNO₂ Bromine enhances reactivity for further functionalization .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase stability and alter reactivity for cross-coupling reactions .
  • Polar Substituents (e.g., hydroxymethyl) : Improve solubility but may reduce membrane permeability .

Biological Activity

Ethyl 6-(2-aminophenyl)picolinate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

This compound is synthesized through various methods, often involving the reaction of picolinic acid derivatives with amines. The presence of the aminophenyl group at the 6-position of the pyridine ring contributes to its unique chemical reactivity and biological properties.

Key Synthesis Pathways:

  • Claisen Condensation: This method involves the reaction of a methyl ester of picolinic acid with an appropriate amine under reflux conditions, leading to high yields of the desired product .
  • Nucleophilic Substitution: The introduction of the amino group can be achieved through nucleophilic substitution reactions, which enhance the compound's biological activity by modulating its interaction with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites on target molecules, influencing various biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections.
  • Ligand Activity: It acts as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and receptor interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including resistant strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli1.5 mg/mL
Staphylococcus aureus2.0 mg/mL
Pseudomonas aeruginosa3.0 mg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.

Case Study:
In a study involving human breast cancer cell lines, treatment with this compound resulted in:

  • Increased Apoptosis: Flow cytometry analysis showed a significant increase in apoptotic cells after treatment.
  • Downregulation of Anti-apoptotic Proteins: Western blot analysis indicated reduced levels of Bcl-2, a protein that inhibits apoptosis .

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